molecular formula C19H22FN3O B5318461 N-(3,5-dimethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide

N-(3,5-dimethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B5318461
M. Wt: 327.4 g/mol
InChI Key: GHWCQZABQWMLKX-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-14-11-15(2)13-16(12-14)21-19(24)23-9-7-22(8-10-23)18-6-4-3-5-17(18)20/h3-6,11-13H,7-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWCQZABQWMLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 3,5-dimethylaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-4-(2-chlorophenyl)piperazine-1-carboxamide
  • N-(3,5-dimethylphenyl)-4-(2-bromophenyl)piperazine-1-carboxamide
  • N-(3,5-dimethylphenyl)-4-(2-methylphenyl)piperazine-1-carboxamide

Uniqueness

N-(3,5-dimethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

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